molecular formula C8H7Br2ClO2S B2808350 2,6-Dibromo-3,5-dimethylbenzenesulfonyl chloride CAS No. 2375269-29-5

2,6-Dibromo-3,5-dimethylbenzenesulfonyl chloride

Cat. No.: B2808350
CAS No.: 2375269-29-5
M. Wt: 362.46
InChI Key: DMBCMPMLRFKYET-UHFFFAOYSA-N
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Description

2,6-Dibromo-3,5-dimethylbenzenesulfonyl chloride is a versatile chemical compound known for its unique properties and reactivity. It is widely used in various scientific studies and industrial applications due to its ability to undergo multiple chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-3,5-dimethylbenzenesulfonyl chloride typically involves electrophilic aromatic substitution reactions. The process begins with the bromination of 3,5-dimethylbenzenesulfonyl chloride using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually include a controlled temperature and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-3,5-dimethylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran under controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the type of nucleophile used. For example, reaction with an amine can produce a sulfonamide, while reaction with an alcohol can yield a sulfonate ester .

Scientific Research Applications

2,6-Dibromo-3,5-dimethylbenzenesulfonyl chloride finds applications in various fields of scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamides, sulfonate esters, and other derivatives.

    Biology: The compound is utilized in the modification of biomolecules and the study of enzyme mechanisms.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,6-Dibromo-3,5-dimethylbenzenesulfonyl chloride exerts its effects involves the formation of a reactive intermediate during the substitution reactions. This intermediate can interact with various molecular targets, leading to the formation of the desired products. The pathways involved in these reactions are typically well-defined and involve multiple steps, including the formation of a benzenonium intermediate and subsequent nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-3,5-dimethylbenzenesulfonyl chloride
  • 2,6-Dichloro-3,5-dimethylbenzenesulfonyl chloride
  • 2,6-Dibromo-4-methylbenzenesulfonyl chloride

Uniqueness

2,6-Dibromo-3,5-dimethylbenzenesulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. The presence of bromine atoms at the 2 and 6 positions enhances its electrophilic nature, making it highly reactive in various chemical transformations .

Properties

IUPAC Name

2,6-dibromo-3,5-dimethylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2ClO2S/c1-4-3-5(2)7(10)8(6(4)9)14(11,12)13/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBCMPMLRFKYET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Br)S(=O)(=O)Cl)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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